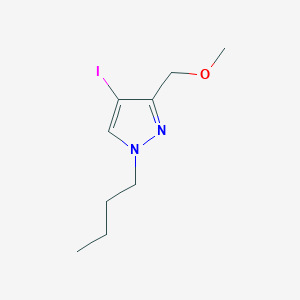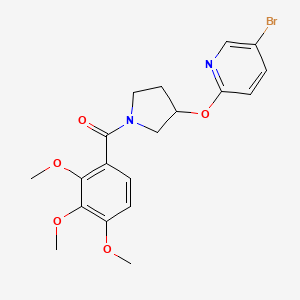![molecular formula C10H20N2O B2719115 1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde CAS No. 1248507-54-1](/img/structure/B2719115.png)
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O/c1-11(2)7-8-12-5-3-10(9-13)4-6-12/h9-10H,3-8H2,1-2H3 . This indicates the presence of a piperidine ring with a dimethylaminoethyl group and a carbaldehyde group attached.Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.28 . It’s also mentioned that the compound is an oil . The storage temperature is mentioned as -10 .Scientific Research Applications
Synthesis and Cytotoxic Activity of Chromene Derivatives
A series of chromene derivatives were synthesized for potential application in cytotoxic activity against tumor cells. These compounds were created using a combination of 3-(dimethylamino) phenol, an aromatic aldehyde, and malonitrile. This research highlights the significant cytotoxic activity of these compounds, suggesting their potential in cancer treatment (Vosooghi et al., 2010).
Amide Formation in Organic Chemistry
A study explored the formation of a N–C bond between peri-substituents in 8-Dimethylaminonaphthalene-1-carbaldehyde. This process is similar to the properties of an amide and has implications in organic synthesis, demonstrating the versatility of these compounds (Wannebroucq et al., 2016).
Development of Aqueous Solubility Aldehydes for Anticancer Drugs
Research focused on developing new aqueous solubility aldehydes, which are important intermediates in the synthesis of small molecule anticancer drugs. This study highlights the potential of these compounds in the pharmaceutical industry, especially in cancer drug development (Wang et al., 2017).
Derivatives of Oxazole for Chemical Synthesis
A study presented the synthesis of oxazole derivatives, which have applications in chemical synthesis. These compounds were created by treating dichloroacetamide with various amines, demonstrating the chemical versatility of these compounds (Vyzhdak et al., 2005).
Synthesis of Benzothiophenes in Heterocyclic Chemistry
Research in heterocyclic chemistry led to the synthesis of benzothiophenes, which were created using cyanoacetamide. These compounds have potential applications in antitumor and antioxidant activities, highlighting their importance in medicinal chemistry (Bialy & Gouda, 2011).
Solvatochromism in Organic Chemistry
A study investigated the solvatochromism of certain pyridinium salts, synthesized by condensing dimethylpyridinium iodide with naphthalene-1-carbaldehydes. This research contributes to the understanding of solvatochromism in organic chemistry (Pozharskii et al., 2006).
Microwave-Assisted Synthesis of Chromene Derivatives
Research demonstrated the microwave-assisted synthesis of indole-based chromene derivatives, which were evaluated for their antimicrobial activity. This study illustrates the potential of these compounds in the development of new antimicrobial agents (Kathrotiya & Patel, 2012).
Enantioselective Synthesis Using Piperidineethanol
A study utilized 2-Piperidineethanol and its derivatives for the synthesis of various natural and synthetic compounds. This research showcases the importance of enantioselective synthesis in the development of new compounds (Perdicchia et al., 2015).
Optimization of Indole-2-carboxamides for Allosteric Parameters
Research on the optimization of indole-2-carboxamides revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor. This study has implications in the field of medicinal chemistry, particularly in the development of receptor modulators (Khurana et al., 2014).
Safety And Hazards
The compound is classified as dangerous with hazard statements H314 and H335 . This indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that piperidine derivatives are widely used in drug discovery due to their versatility . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future research directions could involve exploring its potential applications in medicinal chemistry.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11(2)7-8-12-5-3-10(9-13)4-6-12/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWURWBGKWOCGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde | |
CAS RN |
1248507-54-1 |
Source


|
| Record name | 1-[2-(dimethylamino)ethyl]piperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2719033.png)


![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719042.png)
![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2719052.png)

![2-[(5-Bromopyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2719054.png)
